2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid
Description
This compound is a structurally complex pentacyclic molecule characterized by a fused heterocyclic framework containing two sulfur atoms (3,7-dithia), two nitrogen atoms (5,14-diaza), and three ketone groups (6,13,15-trioxo). Its core structure shares homology with norbornene-derived systems, which are often utilized in medicinal chemistry due to their conformational rigidity and metabolic stability .
Properties
IUPAC Name |
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S3/c1-6(19(25)26)22-17(23)11-7-5-8(12(11)18(22)24)14-10(7)13(9-3-2-4-28-9)15-16(29-14)21-20(27)30-15/h2-4,6-8,10-14H,5H2,1H3,(H,21,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQOLXBKPUMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of thiophene and other functional groups. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur and nitrogen atoms within the structure.
Substitution: The thiophene ring and other functional groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives or other functionalized compounds.
Scientific Research Applications
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound is utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s closest analogs differ in substituents at positions 9 and 14 (Table 1). For instance:
- Pyridinyl derivatives: Replace the thiophen-2-yl group with pyridin-3-yl (e.g., 3-[6,13,15-trioxo-9-(pyridin-3-yl)-...]propanoic acid, CAS 1177873-69-6).
- Phenyl derivatives: Substituted with 3,4-dimethoxyphenyl (e.g., 2-[9-(3,4-dimethoxyphenyl)-...]propanoic acid) or methoxy/hydroxyphenyl groups.
Table 1: Key Structural and Physicochemical Comparisons
*Activity inferred from structural analogs (see Section 2.2).
Biological Activity
The compound 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid (CAS No. 1025013-52-8) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications based on available research findings.
Molecular Details
- Molecular Formula: C20H18N2O5S3
- Molecular Weight: 462.56 g/mol
- Structural Features: The compound features a unique pentacyclic structure that includes thiophenes and multiple sulfur and nitrogen atoms, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O5S3 |
| Molecular Weight | 462.56 g/mol |
| CAS Number | 1025013-52-8 |
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit inhibitory effects on key signaling pathways involved in cancer cell proliferation and survival.
- Mechanism of Action: The compound targets the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and metabolism. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- In Vitro Studies: In a study involving various cancer cell lines (A549, MCF-7, HeLa), the compound demonstrated significant anti-tumor activity with IC50 values indicating effective inhibition of cell proliferation:
Anti-inflammatory and Antioxidant Effects
The compound also exhibits anti-inflammatory properties, which are critical in managing chronic diseases such as cancer and cardiovascular disorders.
- Inflammatory Pathways: It has been shown to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models, suggesting a protective role against inflammation-induced damage .
Other Biological Activities
Research indicates that the compound may possess additional biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains, although further investigation is needed to confirm these effects.
- Hypoglycemic Effects: Some data suggest that it may help lower blood glucose levels, making it a candidate for diabetes management .
Case Study 1: Cancer Cell Line Evaluation
In a study evaluating the efficacy of various triazine derivatives as dual inhibitors of PI3Kα/mTOR pathways, the compound was among those tested for its potential to induce apoptosis in cancer cells. Results indicated that it significantly suppressed AKT phosphorylation at low concentrations, confirming its role as an effective dual inhibitor .
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory properties of similar compounds within its class revealed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in vitro, suggesting a mechanism that could be exploited for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
